4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde
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Overview
Description
4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde is a complex organic compound that features a piperidine ring substituted with a benzyl group and a methoxypyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the context of neurodegenerative diseases and other therapeutic areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Formation of the Methoxypyrimidine Moiety: The methoxypyrimidine moiety is synthesized separately and then coupled with the benzylpiperidine intermediate through a condensation reaction.
Final Aldehyde Formation: The aldehyde group is introduced through an oxidation reaction, typically using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: 4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carboxylic acid.
Reduction: 4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde involves its interaction with specific molecular targets in the body. It is believed to modulate various signaling pathways, particularly those involved in neuroprotection and anti-inflammatory responses. The compound may inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analog that lacks the methoxypyrimidine moiety.
6-Methoxypyrimidine-5-carbaldehyde: Lacks the piperidine ring and benzyl group.
4-(4-Benzylpiperidin-1-yl)pyrimidine: Similar structure but without the methoxy group.
Uniqueness
4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde is unique due to its combination of a piperidine ring, benzyl group, and methoxypyrimidine moiety. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-18-16(12-22)17(19-13-20-18)21-9-7-15(8-10-21)11-14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIYHMGSPYJHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1C=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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